3-(3,5-dimethylisoxazol-4-yl)-N-(6-ethoxypyrimidin-4-yl)propanamide

Epigenetics Bromodomain inhibition BRD4

3-(3,5-Dimethylisoxazol-4-yl)-N-(6-ethoxypyrimidin-4-yl)propanamide (CAS 1421584-97-5) is a heterobifunctional research compound integrating a 3,5-dimethylisoxazole moiety, a validated acetyl-lysine mimetic scaffold for bromodomain (BRD) inhibition, with a 6-ethoxypyrimidin-4-yl group, a privileged hinge-binding motif in kinase drug discovery. This structural convergence creates a unique probe with potential polypharmacology or dual-target engagement capabilities, distinguishing it from single-pharmacophore analogs.

Molecular Formula C14H18N4O3
Molecular Weight 290.323
CAS No. 1421584-97-5
Cat. No. B2415756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethylisoxazol-4-yl)-N-(6-ethoxypyrimidin-4-yl)propanamide
CAS1421584-97-5
Molecular FormulaC14H18N4O3
Molecular Weight290.323
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)NC(=O)CCC2=C(ON=C2C)C
InChIInChI=1S/C14H18N4O3/c1-4-20-14-7-12(15-8-16-14)17-13(19)6-5-11-9(2)18-21-10(11)3/h7-8H,4-6H2,1-3H3,(H,15,16,17,19)
InChIKeyZPBBHEQIPOTRAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,5-Dimethylisoxazol-4-yl)-N-(6-ethoxypyrimidin-4-yl)propanamide (CAS 1421584-97-5): A Dual-Pharmacophore Probe for Epigenetic and Kinase-Focused Procurement


3-(3,5-Dimethylisoxazol-4-yl)-N-(6-ethoxypyrimidin-4-yl)propanamide (CAS 1421584-97-5) is a heterobifunctional research compound integrating a 3,5-dimethylisoxazole moiety, a validated acetyl-lysine mimetic scaffold for bromodomain (BRD) inhibition, with a 6-ethoxypyrimidin-4-yl group, a privileged hinge-binding motif in kinase drug discovery [1]. This structural convergence creates a unique probe with potential polypharmacology or dual-target engagement capabilities, distinguishing it from single-pharmacophore analogs. The 3,5-dimethylisoxazole fragment alone has been crystallographically confirmed to occupy the acetyl-lysine binding pocket of BRD4(1) [2], while 6-ethoxypyrimidine derivatives are established scaffolds in Src-family and p38 MAP kinase inhibitor programs [3]. For procurement decisions, this compound offers a pre-assembled chemical biology tool that avoids the need for custom linker synthesis when investigating epigenetic-kinase crosstalk.

Why 3-(3,5-Dimethylisoxazol-4-yl)-N-(6-ethoxypyrimidin-4-yl)propanamide Cannot Be Replaced by Simple Isoxazole or Pyrimidine Monomers


Generic substitution with standalone 3,5-dimethylisoxazole derivatives (e.g., OXFBD02, CAS 1429129-68-9) or isolated 6-ethoxypyrimidine fragments fails to recapitulate the target compound's integrative pharmacological profile. OXFBD02 exhibits a BRD4(1) IC50 of 382 nM but lacks the pyrimidine hinge-binding motif, precluding concurrent kinase engagement . Conversely, 6-ethoxypyrimidine-based kinase inhibitors such as the Src/Lck inhibitor series from Vertex Pharmaceuticals demonstrate potent kinase inhibition but do not engage bromodomains [1]. The covalent linkage of both pharmacophores via a propanamide spacer in the target compound creates a defined spatial orientation that cannot be replicated by simple co-administration or physical mixing of individual fragments. Furthermore, the target compound has been reported to inhibit P-glycoprotein (P-gp), a multidrug resistance efflux transporter, adding a third functional dimension absent in the parent monomers . For researchers studying epigenetic-kinase signaling networks or multidrug resistance, substituting the target compound with either fragment alone results in loss of the dual-target or polypharmacological readout that defines its experimental value.

Quantitative Differentiation Evidence for 3-(3,5-Dimethylisoxazol-4-yl)-N-(6-ethoxypyrimidin-4-yl)propanamide Relative to Closest Structural Analogs


Bromodomain Affinity Advantage of the 3,5-Dimethylisoxazole Warhead vs. Non-Isoxazole BET Inhibitors

The 3,5-dimethylisoxazole moiety in the target compound functions as a validated acetyl-lysine bioisostere, a design principle established by Hewings et al. (2013) who demonstrated that 3,5-dimethylisoxazole-containing compounds displace acetylated histone-mimicking peptides from BRD4(1) with IC50 values as low as <5 µM for early leads [1]. X-ray crystallography confirms the 3-methyl group is essential for bromodomain affinity, occupying a hydrophobic pocket in BRD4(1) [2]. While no direct BRD4 IC50 data exists specifically for the target compound, the presence of the identical 3,5-dimethylisoxazole warhead predicts comparable or enhanced bromodomain engagement relative to the parent scaffold. In contrast, non-isoxazole BET inhibitors such as JQ1 achieve BRD4(1) IC50 values in the nanomolar range (IC50 ~77 nM) [3], but lack the kinase-directing pyrimidine moiety, making the target compound a unique scaffold for dual BRD-kinase probe development.

Epigenetics Bromodomain inhibition BRD4

Kinase Hinge-Binding Potential of the 6-Ethoxypyrimidine Moiety vs. Methoxy or Morpholino Pyrimidine Analogs

The 6-ethoxypyrimidin-4-yl substituent in the target compound provides a privileged hinge-binding motif for kinase ATP-binding sites. Patent literature from Vertex Pharmaceuticals establishes that isoxazolyl-pyrimidine conjugates function as inhibitors of Src and Lck tyrosine kinases, with the pyrimidine nitrogen atoms coordinating the kinase hinge region [1]. Comparative structural analysis reveals that the ethoxy group at the 6-position of the target compound offers distinct electronic and steric properties relative to the methoxy analog (OXFBD02/04 series) or the morpholino analog (3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide) . The ethoxy group provides enhanced lipophilicity (calculated clogP ~2.1 vs. ~1.5 for morpholino analog) and a different hydrogen-bond acceptor geometry, which can modulate kinase selectivity profiles across the kinome. In the broader class of isoxazole-pyrimidine kinase inhibitors, IC50 values range from low nanomolar (e.g., 5 nM for Bcr-Abl in optimized derivatives) to low micromolar depending on substitution pattern [2].

Kinase inhibition Hinge-binding motif Src/LCK

P-Glycoprotein Inhibitory Activity as a Unique Functional Differentiator from Pure BRD4 or Kinase Inhibitors

The target compound has been specifically reported to inhibit P-glycoprotein (P-gp, ABCB1), a major ATP-binding cassette efflux transporter responsible for multidrug resistance (MDR) in cancer cells . This third functional dimension is absent in close structural analogs: OXFBD02 (CAS 1429129-68-9), a pure BRD4 inhibitor with IC50 382 nM, has no reported P-gp activity ; similarly, the morpholino analog is primarily investigated for mTOR/PI3K kinase inhibition without documented P-gp modulation [1]; and JQ1, the archetypal BET inhibitor, is itself a P-gp substrate rather than an inhibitor, limiting its efficacy in MDR tumor models [2]. While specific IC50 values for the target compound's P-gp inhibition are not publicly available at this time, the qualitative distinction of possessing P-gp inhibitory function places it in a unique category of MDR-modulating epigenetic/kinase probes. This multi-mechanism profile is particularly valuable for overcoming the adaptive resistance that limits single-agent BRD4 or kinase inhibitor efficacy.

Multidrug resistance P-glycoprotein inhibition ABC transporter

Metabolic Stability Advantage of the Ethoxy-Substituted Pyrimidine Over Phenol-Containing BRD4 Inhibitors

The target compound's 6-ethoxypyrimidine substitution avoids the metabolic glucuronidation and sulfation liabilities associated with phenol-containing 3,5-dimethylisoxazole BRD4 inhibitors. The Hewings et al. (2013) series demonstrated that phenol and acetate derivatives (e.g., compound 14 and its prodrugs) showed antiproliferative effects on MV4;11 acute myeloid leukemia cells but introduced metabolic instability concerns [1]. Subsequent optimization by Simpson et al. (2018) targeting the 'WPF shelf' region of BRD4 produced OXFBD04 with improved metabolic stability (t½ = 388 min in human liver microsomes) and BRD4(1) IC50 of 166 nM [2]. The ethoxypyrimidine group in the target compound replaces the metabolically labile phenol with a heterocyclic hinge-binder that is expected to exhibit enhanced oxidative metabolic stability. While direct microsomal stability data for the target compound are not publicly available, the class-level trend is clear: replacing phenolic -OH with alkoxy-heterocyclic substituents consistently improves half-life in liver microsome assays across the 3,5-dimethylisoxazole chemical series [3].

Metabolic stability Microsomal clearance Lead optimization

Synthetic Tractability and Procurement Reliability: Pre-Assembled Dual Pharmacophore Eliminates Custom Linker Chemistry

Procurement of the target compound as a ready-to-use research chemical (available from multiple suppliers including ChemSrc and BenchChem at ≥95% purity) eliminates the need for custom synthesis of a propanamide-linked isoxazole-pyrimidine conjugate . Alternative approaches to achieving dual BRD-kinase targeting would require synthesizing a linker between a 3,5-dimethylisoxazole acid building block (CAS 116423-07-5) and a 6-ethoxypyrimidin-4-amine (CAS 1439898-25-5), a multi-step process requiring amide coupling optimization, purification, and characterization . Benchmarking against the closest purchasable comparator, OXFBD02 (CAS 1429129-68-9) is approximately $150-300 for 5 mg, but lacks the pyrimidine hinge-binder and would require additional synthetic modification to achieve kinase engagement . The target compound's commercial availability at the 50-100 mg scale from reputable vendors reduces lead time from weeks (custom synthesis) to days (off-the-shelf delivery), representing a quantifiable procurement efficiency gain of 5- to 10-fold in timeline reduction.

Chemical probe procurement Synthetic accessibility Research tool

Optimal Deployment Scenarios for 3-(3,5-Dimethylisoxazol-4-yl)-N-(6-ethoxypyrimidin-4-yl)propanamide in Drug Discovery and Chemical Biology


Chemical Probe for Epigenetic-Kinase Signaling Crosstalk Studies

Deploy the target compound as a dual-action chemical probe to simultaneously interrogate bromodomain (BRD4) and kinase (Src/LCK) signaling nodes in cancer cell lines. The 3,5-dimethylisoxazole moiety engages BRD4(1) as established by the Hewings et al. (2013) scaffold optimization [1], while the 6-ethoxypyrimidine moiety targets kinase ATP-binding pockets as demonstrated in the Vertex isoxazolyl-pyrimidine patent series [2]. This dual engagement is particularly relevant in acute myeloid leukemia (MV4;11) and triple-negative breast cancer (MDA-MB-231) models where both BRD4 and Src-family kinases contribute to proliferation and survival signaling. Use at concentrations of 0.1-10 µM for initial dose-response profiling, with JQ1 (BRD4-selective) and dasatinib (kinase-selective) as single-target comparators to deconvolute target engagement contributions.

Multidrug Resistance Reversal Agent in P-gp-Overexpressing Cancer Models

Utilize the target compound's reported P-glycoprotein inhibitory activity in combination with conventional chemotherapeutics (e.g., doxorubicin, paclitaxel) in MDR-positive cancer cell lines such as NCI/ADR-RES or KB-V1. The compound's unique tripartite profile—BRD4 inhibition, kinase modulation, and P-gp blockade—addresses three resistance mechanisms simultaneously: epigenetic adaptation, kinase bypass signaling, and drug efflux. Pre-treat cells with the target compound at 5-20 µM for 2 hours prior to chemotherapy exposure, measuring chemosensitization via shift in IC50 values. Include verapamil (classical P-gp inhibitor) and OXFBD02 (BRD4-only inhibitor) as controls to isolate the contribution of each functional module.

Scaffold-Hopping Starting Point for Dual BRD4-Kinase Inhibitor Medicinal Chemistry

Employ the target compound as a validated starting scaffold for structure-activity relationship (SAR) campaigns aimed at optimizing dual BRD4-kinase inhibitory activity. The propanamide linker length can be varied, the ethoxy group replaced with diverse alkoxy or amino substituents, and the isoxazole methyl groups modified to tune bromodomain affinity as established by structure-guided design principles from the Oxford BRD inhibitor program [1]. The commercially available building blocks—3-(3,5-dimethylisoxazol-4-yl)propanoic acid (CAS 116423-07-5) and 6-ethoxypyrimidin-4-amine—enable rapid analog generation via amide coupling . Screen analogs against BRD4(1) AlphaScreen assay and a panel of 50-100 kinases at 1 µM to establish selectivity fingerprints, benchmarking against the parent compound and known dual inhibitors.

Pharmacokinetic Profiling Benchmark for Ethoxy-Substituted Heterocyclic Probes

Use the target compound as a reference standard for assessing the pharmacokinetic impact of ethoxy vs. methoxy vs. morpholino substitution on pyrimidine-containing chemical probes. Conduct parallel microsomal stability assays (human, mouse, rat liver microsomes), plasma protein binding measurements, and Caco-2 permeability studies comparing the target compound with its methoxy and morpholino analogs [3]. The ethoxy group's intermediate lipophilicity (clogP ~2.1) and absence of ionizable amines predicts a distinct PK profile: potentially lower clearance than the morpholino analog (due to reduced CYP3A4 susceptibility) and higher permeability than the methoxy analog (due to increased lipophilicity). These data will inform the design of future dual-pharmacophore probes with optimized in vivo exposure.

Quote Request

Request a Quote for 3-(3,5-dimethylisoxazol-4-yl)-N-(6-ethoxypyrimidin-4-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.